molecular formula C17H16O5 B600353 2',6'-Dihydroxy-4,4'-dimethoxychalcone CAS No. 20621-49-2

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Cat. No.: B600353
CAS No.: 20621-49-2
M. Wt: 300.31
InChI Key:
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Description

2’,6’-Dihydroxy-4,4’-dimethoxychalcone is a chalcone derivative with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dihydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’,6’-Dihydroxy-4,4’-dimethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dihydroxy-4,4’-dimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dihydroxy-4,4’-dimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 2’ and 6’ positions and methoxy groups at the 4 and 4’ positions differentiates it from other chalcones and contributes to its specific reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNEWMDVUHUCV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146849
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94441-99-3
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94441-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone
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Q & A

Q1: What is known about the structural characteristics of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its implications for its properties?

A1: this compound is an organic compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol []. X-ray crystallography studies revealed its orthorhombic crystal system and Pbca space group []. The molecule exhibits intramolecular hydrogen bonding, notably between the hydroxyl hydrogen at O(6A) and the C(9) carbonyl group, and between C(8) and O(2A) []. This hydrogen bonding contributes to the molecule's non-planar conformation, with an angle of 13.1° between the phenyl rings []. Further, intermolecular hydrogen bonding between O(6A) and O(2A) leads to the formation of chains of molecules along the b-axis in its crystal structure []. These structural features likely influence the compound's solubility, stability, and potential interactions with biological targets.

Q2: How does the structure of 2',6'-dihydroxychalcone derivatives affect their reactivity in cyclization reactions?

A2: Research has shown that the presence of a 6′-hydroxyl group in 2′,6′-dihydroxychalcones significantly enhances the rate of cyclization to 5-hydroxyflavanones compared to their 2′-hydroxy-6′-methoxychalcone counterparts []. For instance, the monoanion of 2′,6′-dihydroxychalcone cyclizes almost 40 times faster than the monoanion of 2′-hydroxy-6′-methoxychalcone []. This rate enhancement is attributed to the stabilization of the transition state during ketonization through hydrogen bonding between the 6′-OH group and the enolate oxygen [].

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